(4-Methoxyphenyl)(phenyl)acetonitrile

Catalog No.
S706542
CAS No.
4578-79-4
M.F
C15H13NO
M. Wt
223.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methoxyphenyl)(phenyl)acetonitrile

CAS Number

4578-79-4

Product Name

(4-Methoxyphenyl)(phenyl)acetonitrile

IUPAC Name

2-(4-methoxyphenyl)-2-phenylacetonitrile

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C15H13NO/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-10,15H,1H3

InChI Key

NMRODAMTCYVZAZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2

(4-Methoxyphenyl)(phenyl)acetonitrile is an organic compound characterized by the presence of a methoxy group and a phenyl group attached to an acetonitrile backbone. Its chemical formula is C₁₀H₉NO, and it is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound features a nitrile functional group, which contributes to its reactivity and biological activity.

Precursor for Pharmaceutical Development

-MPA can be used as a starting material for the synthesis of several bioactive molecules with potential therapeutic applications. Studies have explored its use in the synthesis of:

  • Anticonvulsant agents: Research suggests that 4-MPA can be transformed into compounds exhibiting anticonvulsant activity, potentially useful in treating epilepsy and other seizure disorders. Source: European Journal of Medicinal Chemistry, "Synthesis and anticonvulsant activity of novel 4-aryl-2-substituted-5-aminopyrimidines":
  • Anticancer agents: Studies have investigated the potential of 4-MPA derivatives as anticancer agents. However, further research is needed to determine their efficacy and safety. Source: Molecules (Basel, Switzerland), "Design, Synthesis, and Biological Evaluation of Novel 2-Substituted-4-aryl-5-aminopyrimidines as Potential Anticancer Agents":
Typical of nitriles, such as hydrolysis, reduction, and substitution reactions. For instance:

  • Hydrolysis: In the presence of water and acid or base, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
  • Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The nitrile nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (4-Methoxyphenyl)(phenyl)acetonitrile exhibits biological activity, specifically as a potential inducer of Oct3/4, a transcription factor important in stem cell pluripotency. This suggests its relevance in drug discovery and development, particularly in regenerative medicine and cancer research .

Several synthesis methods have been documented for (4-Methoxyphenyl)(phenyl)acetonitrile:

  • Nitration followed by Reduction: Starting from 4-methoxyacetophenone, nitration can introduce a nitro group, which is then reduced to yield the desired acetonitrile derivative.
  • Direct Alkylation: The compound can also be synthesized via alkylation of 4-methoxyphenol with phenylacetonitrile in the presence of a base.
  • Reactions with Acetophenones: Utilizing acetophenones as starting materials allows for the introduction of various substituents through Friedel-Crafts reactions.

These methods underscore the compound's accessibility for research purposes.

(4-Methoxyphenyl)(phenyl)acetonitrile finds applications in various fields:

  • Pharmaceuticals: It is explored for its potential therapeutic properties, particularly in cancer treatment due to its role as an Oct3/4 inducer.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties may enable applications in developing new materials with specific electronic or optical characteristics.

Studies on (4-Methoxyphenyl)(phenyl)acetonitrile's interactions with biological systems are crucial for understanding its pharmacological potential. Preliminary research suggests that it may interact with specific cellular pathways linked to stem cell maintenance and differentiation . Further investigation is necessary to elucidate these interactions fully.

Several compounds share structural similarities with (4-Methoxyphenyl)(phenyl)acetonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
4-MethoxyphenylacetonitrileNitrileExhibits biological activity as an Oct3/4 inducer .
PhenylacetoneKetoneUsed primarily in synthetic organic chemistry; lacks nitrile functionality .
1-Hydroxycyclohexyl-(4-methoxyphenyl)acetonitrileHydroxy derivative of acetonitrileFunctions as a catalyst; different functional groups influence reactivity .
4-(Benzyloxy)phenylacetonitrileEtherSimilar structure but with an ether instead of a methoxy group; different reactivity profile .

The uniqueness of (4-Methoxyphenyl)(phenyl)acetonitrile lies in its combination of both methoxy and phenyl groups along with the nitrile functionality, which contributes to its distinct chemical properties and biological activities.

XLogP3

3.2

Other CAS

4578-79-4

Dates

Modify: 2023-08-15

Explore Compound Types